molecular formula C12H16O2 B14180130 3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL CAS No. 856814-97-6

3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL

Katalognummer: B14180130
CAS-Nummer: 856814-97-6
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: XWQHPJPIVSSATP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL is an organic compound that belongs to the class of phenoxypropanols It is characterized by the presence of a phenoxy group attached to a propanol chain, with an allyl group (prop-2-en-1-yl) substituent on the phenoxy ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-(prop-2-en-1-yl)phenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate 3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol. This intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted phenoxypropanols

Wirkmechanismus

The mechanism of action of 3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenol, 2-methoxy-4-(1-propenyl)-:

    (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol:

Uniqueness

3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an allyl group and a propanol chain makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Eigenschaften

CAS-Nummer

856814-97-6

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

3-(2-prop-2-enylphenoxy)propan-1-ol

InChI

InChI=1S/C12H16O2/c1-2-6-11-7-3-4-8-12(11)14-10-5-9-13/h2-4,7-8,13H,1,5-6,9-10H2

InChI-Schlüssel

XWQHPJPIVSSATP-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1=CC=CC=C1OCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.